2-Amino-2-(pyrazin-2-yl)propan-1-ol
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Overview
Description
2-Amino-2-(pyrazin-2-yl)propan-1-ol is an organic compound with the molecular formula C7H11N3O It is a derivative of pyrazine and is characterized by the presence of an amino group and a hydroxyl group attached to a propan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(pyrazin-2-yl)propan-1-ol typically involves the reaction of pyrazine derivatives with appropriate reagents. One common method involves the reaction of pyrazine with an amino alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(pyrazin-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products Formed
Oxidation: Formation of pyrazine ketones or aldehydes.
Reduction: Formation of pyrazine amines.
Substitution: Formation of various substituted pyrazine derivatives.
Scientific Research Applications
2-Amino-2-(pyrazin-2-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-Amino-2-(pyrazin-2-yl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[(Pyridin-2-yl)amino]propan-1-ol
- 1-[(pyrazin-2-yl)amino]propan-2-ol
- 2-amino-2-(pyrazin-2-yl)ethan-1-ol
Uniqueness
2-Amino-2-(pyrazin-2-yl)propan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its combination of amino and hydroxyl groups on a pyrazine backbone makes it particularly versatile for various applications .
Properties
Molecular Formula |
C7H11N3O |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-amino-2-pyrazin-2-ylpropan-1-ol |
InChI |
InChI=1S/C7H11N3O/c1-7(8,5-11)6-4-9-2-3-10-6/h2-4,11H,5,8H2,1H3 |
InChI Key |
GCHQHDIIPBYJNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C1=NC=CN=C1)N |
Origin of Product |
United States |
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